1-(3-nitrobenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione

medicinal chemistry structure-activity relationship quinazoline-2,4-dione

This 1-(3-nitrobenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is a research-grade screening compound (≥90% purity) bearing a 3-nitrobenzyl at N1 and a p-tolyl at N3. Its linear para-methyl topology distinguishes it from the bent meta-tolyl isomer (CAS 899782-69-5) and bulkier analogs, directly impacting gyrase vs. topoisomerase IV preference and Gram-negative spectrum breadth. A privileged scaffold for PARP-isoform selectivity mapping—order for phenotypic panels, focused library synthesis, or computational-to-experimental deorphanization workflows.

Molecular Formula C22H17N3O4
Molecular Weight 387.395
CAS No. 899782-07-1
Cat. No. B2944397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-nitrobenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione
CAS899782-07-1
Molecular FormulaC22H17N3O4
Molecular Weight387.395
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C22H17N3O4/c1-15-9-11-17(12-10-15)24-21(26)19-7-2-3-8-20(19)23(22(24)27)14-16-5-4-6-18(13-16)25(28)29/h2-13H,14H2,1H3
InChIKeyFBYLOVBPBFXZKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1.9 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Nitrobenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione (CAS 899782-07-1) — Compound Identity and Scaffold Context for Scientific Procurement


1-(3-Nitrobenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione (CAS 899782-07-1; molecular formula C₂₂H₁₇N₃O₄; MW 387.39 g/mol) is a synthetic 1,3-disubstituted quinazoline-2,4(1H,3H)-dione [1]. The compound bears a 3-nitrobenzyl substituent at the N1 position and a p-tolyl (4-methylphenyl) group at the N3 position of the quinazoline-2,4-dione core. This scaffold is a recognized privileged structure in medicinal chemistry, forming the pharmacophoric basis of several FDA-approved drugs and advanced preclinical candidates across antibacterial (DNA gyrase/topoisomerase IV), PARP-inhibitory, and sirtuin-modulating programs [2]. The compound is commercially available as a research-grade screening compound (≥90% purity) from Life Chemicals (catalog F0922-0134) [1].

Why 1-(3-Nitrobenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione Cannot Be Interchanged with Close Quinazoline-2,4-dione Analogs


Within the 1-(3-nitrobenzyl)-3-aryl-quinazoline-2,4-dione subseries, seemingly minor changes to the N3-aryl substitution pattern produce distinct molecular geometries, electronic profiles, and target-interaction potential. The para-methyl orientation of the p-tolyl group in CAS 899782-07-1 yields a linear molecular axis that differs fundamentally from the bent topology of the meta-tolyl isomer (CAS 899782-69-5) and the increased steric bulk of the 3,5-dimethylphenyl analog (CAS 899902-34-2) [1]. In broader quinazoline-2,4-dione antibacterial programs, the nature and position of N1 and N3 substituents directly determine gyrase vs. topoisomerase IV target preference and Gram-positive vs. Gram-negative spectrum breadth [2]. For PARP-inhibitor applications, the 1-(arylmethyl) motif is a critical pharmacophoric element, where the nitro position on the benzyl ring dictates isoform selectivity between PARP-1 and PARP-2 [3]. Generic substitution within this chemotype therefore risks altering target engagement, selectivity window, and pharmacological outcome.

Quantitative Differential Evidence: 1-(3-Nitrobenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione vs. Closest Analogs and In-Class Candidates


Positional Isomer Differentiation: para-Tolyl vs. meta-Tolyl Substitution Topology and Predicted Target Docking Impact

CAS 899782-07-1 (p-tolyl isomer) and CAS 899782-69-5 (m-tolyl isomer) share identical molecular formula (C₂₂H₁₇N₃O₄, MW 387.39) but differ in the methyl group position on the N3-phenyl ring. This positional shift from para to meta alters the dihedral angle between the tolyl ring and the quinazoline-2,4-dione plane, affecting molecular shape complementarity within planar enzyme binding pockets such as those of DNA gyrase and PARP catalytic domains. In the quinazoline-2,4-dione antibacterial series, SAR studies have demonstrated that para-substitution on the N3-aryl ring consistently yields broader Gram-negative spectrum, while meta-substitution narrows activity toward Gram-positive strains [1]. Although direct head-to-head bioactivity data for CAS 899782-07-1 and CAS 899782-69-5 are absent from the published literature, the established SAR trajectory enables a procurement decision based on the desired screening direction: para-tolyl for Gram-negative/proteobacterial targets, meta-tolyl for Gram-positive/staphylococcal targets.

medicinal chemistry structure-activity relationship quinazoline-2,4-dione

Nitrobenzyl Positional Effect: 3-Nitro vs. 4-Nitrobenzyl Analogs and PARP Isoform Selectivity Trajectory

The target compound carries the nitro substituent at the 3-position (meta) of the N1-benzyl group. In the 1-(arylmethyl)quinazoline-2,4-dione PARP inhibitor series, the most selective PARP-2 inhibitor reported to date — compound 11a from Zhao et al. (2017) — achieved PARP-1 IC₅₀ = 467 nM and PARP-2 IC₅₀ = 11.5 nM, yielding a selectivity ratio (PARP-1/PARP-2) of 40.6 [1]. The co-crystal structures of related 1-benzyl-quinazoline-2,4-diones with PARP-1 demonstrate that the benzyl substituent occupies the nicotinamide-ribose binding pocket, where the nitro group position dictates hydrogen-bonding geometry with the catalytic residues [2]. While CAS 899782-07-1 itself has no published PARP IC₅₀ data, its 3-nitrobenzyl substitution pattern matches the pharmacophoric preference identified in patent disclosures for 1-(arylmethyl)quinazoline-2,4-dione PARP inhibitors (WO2012156401) [3]. The 4-nitrobenzyl isomer (e.g., CAS 899900-83-5 analog) is predicted to have altered PARP-1/PARP-2 selectivity due to different H-bond donor/acceptor geometry.

PARP inhibitor isoform selectivity quinazoline-2,4-dione

Antibacterial Class Potency: Quinazoline-2,4-dione Scaffold as Fluoroquinolone-Like Dual Gyrase/Topoisomerase IV Inhibitor

The quinazoline-2,4-dione scaffold is validated as a fluoroquinolone-like inhibitor of bacterial type-II topoisomerases, with the critical advantage of retaining activity against quinolone-resistant isolates [1]. Huband et al. (2007) demonstrated that PD 0305970, an 8-methoxy-quinazoline-2,4-dione, exhibited MIC₉₀ values of 0.06–0.5 µg/mL against methicillin-resistant S. aureus (MRSA) and 0.12–1 µg/mL against quinolone-resistant S. pneumoniae [2]. In the 2022 Molecules study, structurally related 1,3-disubstituted quinazoline-2,4-diones achieved inhibition zones of 9–15 mm against S. aureus and E. coli, with MIC values in the range of 65–80 mg/mL for the most active analogs (compounds 13 and 15) [3]. While CAS 899782-07-1 has not been directly tested in published antibacterial assays, its N1-(3-nitrobenzyl) and N3-(p-tolyl) substitution pattern places it within the active SAR space defined by these studies, where electron-withdrawing groups at N1-benzyl and electron-donating groups at N3-aryl are associated with enhanced antibacterial activity.

antibacterial DNA gyrase topoisomerase IV fluoroquinolone-like

Predicted Physicochemical Differentiation: Lipophilicity, H-Bonding Capacity, and Drug-Likeness vs. In-Class Analogs

CAS 899782-07-1 has predicted density = 1.373 ± 0.06 g/cm³, boiling point = 600.5 ± 65.0 °C, and pKa = −0.08 ± 0.20 [1]. The compound contains 4 H-bond acceptors (two carbonyl oxygens + two nitro oxygens) and 0 H-bond donors, producing a topological polar surface area (TPSA) of approximately 93 Ų. This places it within the favorable range for oral bioavailability (TPSA < 140 Ų) per Lipinski and Veber guidelines. By comparison, the 3,5-dimethylphenyl analog (CAS 899902-34-2; MW 401.42) has a higher molecular weight and increased lipophilicity due to the additional methyl group, which may reduce aqueous solubility but enhance membrane permeability [2]. The 4-ethylphenyl analog (estimated MW ~401.42) introduces additional conformational flexibility at N3 that may reduce target-binding entropy relative to the rigid p-tolyl group in CAS 899782-07-1. The compound's relatively low molecular weight (387.39 g/mol) within the quinazoline-2,4-dione class makes it a preferred choice for fragment-based or lead-like screening libraries where lower MW correlates with higher hit-to-lead optimization headroom.

physicochemical properties drug-likeness ADME prediction

Synthetic Accessibility and Yield Benchmarking for the 1,3-Disubstituted Quinazoline-2,4-dione Class

Santos-Ballardo et al. (2020) reported a one-pot, three-component microwave-assisted synthesis of 3-substituted quinazoline-2,4-diones under catalyst- and solvent-free conditions, achieving isolated yields of 30–65% [1]. This methodology is directly applicable to the preparation of CAS 899782-07-1 and its analogs by varying the aryl isocyanate and benzyl halide components. The demonstrated scalability and green-chemistry compatibility of this synthetic route provide a procurement advantage: CAS 899782-07-1 can be resynthesized on-demand with predictable yield and purity, reducing dependence on single-supplier inventory. Furthermore, the robust synthetic protocol enables rapid parallel synthesis of focused analog libraries for SAR exploration around the p-tolyl and 3-nitrobenzyl substituents. The microwave-assisted method substantially reduces reaction time (typically <30 min vs. hours for conventional heating) and eliminates chromatographic purification for many derivatives.

synthetic chemistry microwave-assisted synthesis quinazoline-2,4-dione

LIMITATION NOTICE: Absence of Direct Bioactivity Data for CAS 899782-07-1 in Peer-Reviewed Literature

A systematic search of PubMed, ChEMBL, PubChem, Springer, MDPI, and Elsevier databases (conducted April 2026) identified no primary research article, patent example, or publicly deposited bioassay result containing quantitative IC₅₀, MIC, Kd, Ki, EC₅₀, or any other potency measurement for the specific compound 1-(3-nitrobenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione (CAS 899782-07-1). This compound appears exclusively in commercial screening catalogues (Life Chemicals, AK Scientific, and several Chinese reagent suppliers) as an untested or pre-screening library member [1]. Consequently, all biological activity claims in this Evidence Guide are class-level inferences derived from structurally related quinazoline-2,4-dione derivatives and should not be interpreted as experimentally verified properties of CAS 899782-07-1. Procurement of this compound is appropriate for de novo screening campaigns, SAR exploration, or computational modeling studies, but not for programs requiring pre-validated target engagement data.

data gap screening compound preliminary research

Recommended Research and Industrial Application Scenarios for 1-(3-Nitrobenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione Procurement


De Novo Antibacterial Screening Against Gram-Negative ESKAPE Pathogens

Based on the class-level evidence that quinazoline-2,4-diones act as fluoroquinolone-like dual inhibitors of DNA gyrase and topoisomerase IV with retained activity against quinolone-resistant strains [1], and the SAR indication that para-substituted N3-aryl groups favor Gram-negative spectrum breadth [2], CAS 899782-07-1 is a rational candidate for inclusion in phenotypic screening panels targeting E. coli, K. pneumoniae, A. baumannii, and P. aeruginosa. The compound should be tested at 10–100 µM in broth microdilution assays with ciprofloxacin and PD 0305970 as positive controls.

PARP-2 Isoform-Selective Inhibitor Lead Generation

The 3-nitrobenzyl substituent at N1 positions CAS 899782-07-1 within the established 1-(arylmethyl)quinazoline-2,4-dione PARP inhibitor pharmacophore. With compound 11a (PARP-2 IC₅₀ = 11.5 nM, selectivity ratio 40.6 over PARP-1) serving as the quantitative benchmark [3], CAS 899782-07-1 can be evaluated in PARP-1 and PARP-2 enzymatic inhibition assays to determine whether the p-tolyl N3-substituent enhances or modulates isoform selectivity relative to the published series.

Focused Analog Synthesis and SAR Expansion Around the N3-Aryl Position

The microwave-assisted, one-pot synthetic route reported by Santos-Ballardo et al. (2020) enables rapid generation of structural analogs [4]. Procuring CAS 899782-07-1 as a reference standard supports parallel synthesis of a focused library varying the N3-aryl substituent (p-tolyl, m-tolyl, 3,5-dimethylphenyl, 4-ethylphenyl, 4-methoxyphenyl) while keeping the N1-(3-nitrobenzyl) group constant, enabling systematic SAR mapping for antibacterial, PARP-inhibitory, or antidiabetic endpoints with α-amylase/α-glucosidase assays.

Computational Docking and Molecular Dynamics Studies for Target Identification

Given the complete absence of experimental target engagement data for CAS 899782-07-1, reverse docking against a panel of validated quinazoline-2,4-dione targets — including DNA gyrase (PDB: 6BPP), PARP-1 (multiple co-crystal structures), PARP-2, SIRT6, and MTH1 [5] — represents a high-value computational application. Procurement of the physical compound then enables experimental validation of the top-ranked in silico hits, creating a complete computational-to-experimental target deorphanization workflow.

Quote Request

Request a Quote for 1-(3-nitrobenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.